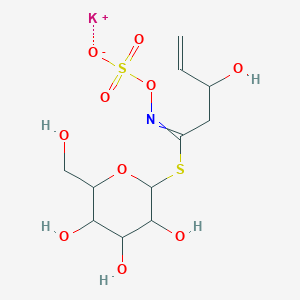
Epiprogoitrin potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epiprogoitrin potassium salt, also known as (S)-2-Hydroxy 3-butenylglucosinolate potassium salt, is a glucosinolate compound. It is a naturally occurring substance found in certain plants, particularly in the Brassicaceae family. This compound is of interest due to its potential biological activities and its role in plant defense mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epiprogoitrin potassium salt typically involves the extraction from plant sources, followed by purification processes. The compound can be isolated from plants like watercress (Nasturtium officinale) using solvent extraction methods. The extracted material is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Epiprogoitrin potassium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce its aglycone form, epiprogoitrin.
Oxidation: It can undergo oxidation reactions to form different oxidized products.
Substitution: The glucosinolate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces epiprogoitrin.
Oxidation: Forms various oxidized derivatives.
Substitution: Results in substituted glucosinolate derivatives.
Wissenschaftliche Forschungsanwendungen
Epiprogoitrin potassium salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucosinolates in plant extracts.
Biology: Studied for its role in plant defense mechanisms and its potential effects on herbivores.
Medicine: Investigated for its potential health benefits, including anti-cancer properties.
Industry: Used in the development of natural pesticides and as a bioactive compound in functional foods
Wirkmechanismus
Epiprogoitrin potassium salt exerts its effects through various molecular targets and pathways:
Plant Defense: Acts as a deterrent to herbivores by releasing toxic compounds upon hydrolysis.
Health Benefits: The hydrolyzed products, such as isothiocyanates, have been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Progoitrin: Another glucosinolate with similar structure and properties.
Sinigrin: A glucosinolate found in plants like mustard and horseradish.
Glucoraphanin: Found in broccoli and known for its health benefits.
Uniqueness
Epiprogoitrin potassium salt is unique due to its specific structure and the particular plants it is derived from. Its distinct biological activities and potential health benefits make it a compound of significant interest in various fields of research .
Eigenschaften
IUPAC Name |
potassium;[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXFCKWHSTEIK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18KNO10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














